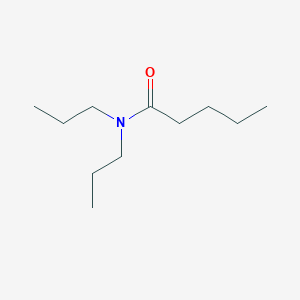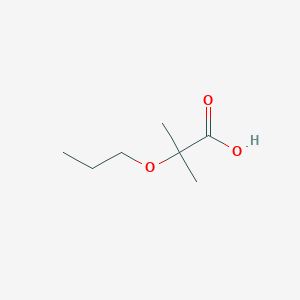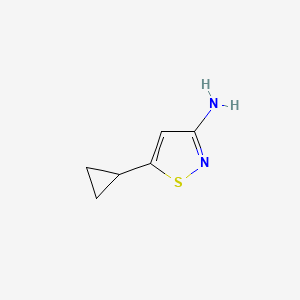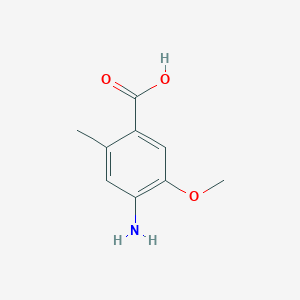
N,N-dipropylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropylpentanamide: is an organic compound with the molecular formula C11H23NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dipropylpentanamide can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with dipropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods often prioritize cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dipropylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dipropylpentanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound may be used as a model compound to study amide interactions and their effects on biological systems.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a precursor for the development of new drugs or as a reference compound in pharmacological studies.
Industry: this compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-dipropylpentanamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of biological molecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-Dipropylpropanamide: Similar in structure but with a shorter carbon chain.
N,N-Dipropylbutanamide: Another similar compound with a different carbon chain length.
N,N-Dipropylhexanamide: Similar structure with a longer carbon chain.
Uniqueness: N,N-Dipropylpentanamide is unique due to its specific carbon chain length and the resulting chemical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications. Compared to its analogs, this compound may exhibit different reactivity, solubility, and interaction profiles, making it suitable for specific research and industrial purposes.
Propiedades
Número CAS |
14313-85-0 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N,N-dipropylpentanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-8-11(13)12(9-5-2)10-6-3/h4-10H2,1-3H3 |
Clave InChI |
RBMVCCBFSZZWLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)



![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

![3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)

